molecular formula C20H34O2 B093503 Antiasthmone CAS No. 15840-87-6

Antiasthmone

Cat. No. B093503
CAS RN: 15840-87-6
M. Wt: 306.5 g/mol
InChI Key: VATPGPZPTPBTMR-UHFFFAOYSA-N
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Description

Antiasthmone is a natural compound that has been extensively studied for its potential therapeutic applications in the treatment of asthma. It is a member of the flavonoid family of compounds that are commonly found in plants. Antiasthmone has been found to possess anti-inflammatory, antioxidant, and bronchodilatory properties, which make it a promising candidate for the development of new asthma treatments.

Mechanism Of Action

The mechanism of action of antiasthmone in the treatment of asthma is not fully understood. However, it is believed that antiasthmone exerts its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. Antiasthmone has also been shown to inhibit the activity of phosphodiesterase-4, an enzyme that is involved in the regulation of airway inflammation.

Biochemical And Physiological Effects

Antiasthmone has been found to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of asthma. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Antiasthmone has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma.

Advantages And Limitations For Lab Experiments

One of the main advantages of using antiasthmone in lab experiments is that it is a natural compound that can be easily extracted from plant sources. This makes it a cost-effective and environmentally friendly alternative to synthetic compounds. However, one of the limitations of using antiasthmone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on antiasthmone. One area of research is the development of new formulations of antiasthmone that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of research is the investigation of the potential synergistic effects of antiasthmone with other natural compounds, such as quercetin or resveratrol. Finally, further research is needed to fully understand the mechanism of action of antiasthmone in the treatment of asthma, which could lead to the development of more effective treatments for this condition.

Synthesis Methods

Antiasthmone can be extracted from various plant sources, including the leaves of Euphorbia hirta and the roots of Sophora flavescens. The synthesis of antiasthmone can also be achieved through chemical methods, such as the condensation of 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde.

Scientific Research Applications

Antiasthmone has been extensively studied in vitro and in vivo for its potential therapeutic applications in the treatment of asthma. In vitro studies have shown that antiasthmone can inhibit the production of pro-inflammatory cytokines, such as interleukin-4 and interleukin-5, which are involved in the development of asthma. In vivo studies have also demonstrated that antiasthmone can reduce airway inflammation and improve lung function in animal models of asthma.

properties

CAS RN

15840-87-6

Product Name

Antiasthmone

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

5-methyl-5-(1-methyl-3-oxo-4-propan-2-ylcyclohexyl)-2-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C20H34O2/c1-13(2)15-7-9-19(5,11-17(15)21)20(6)10-8-16(14(3)4)18(22)12-20/h13-16H,7-12H2,1-6H3

InChI Key

VATPGPZPTPBTMR-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C

Canonical SMILES

CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C

synonyms

1,1'-bis(isomenthone)
1,1'-bis(isomenthone), (1alpha(1's*,4'R*),4beta)-isomer
Antiasthmone

Origin of Product

United States

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